3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
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Overview
Description
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group and a piperidine ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s known that piperidine derivatives are widely used in drug design, suggesting they likely have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
It’s known that piperidine derivatives are stable under a variety of conditions, suggesting they may be robust to environmental influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine can react with piperidine under basic conditions to form the desired product.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate as the methylating agents.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the methyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;;;/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCBXBIAXYSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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